Pkr-IN-C16

Description

BenchChem offers high-quality Pkr-IN-C16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pkr-IN-C16 including the price, delivery time, and more detailed information at info@benchchem.com.

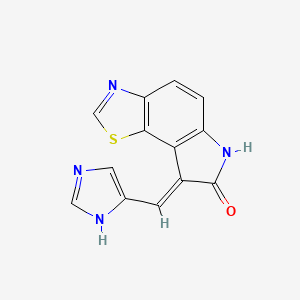

Structure

3D Structure

Properties

Molecular Formula |

C13H8N4OS |

|---|---|

Molecular Weight |

268.30 g/mol |

IUPAC Name |

(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one |

InChI |

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+ |

InChI Key |

VFBGXTUGODTSPK-FPYGCLRLSA-N |

Isomeric SMILES |

C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2 |

Canonical SMILES |

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Pkr-IN-C16: A Technical Guide to the Inhibition of eIF2α Phosphorylation for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Pkr-IN-C16, a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of Pkr-IN-C16 and offers detailed, field-proven protocols for its application and validation in studying the integrated stress response and its therapeutic potential.

The Central Role of PKR in the Integrated Stress Response

The protein kinase R (PKR), encoded by the EIF2AK2 gene, is a critical component of the cell's innate immune system and a key mediator of the integrated stress response (ISR).[1] The ISR is a signaling network that allows cells to adapt to various stress conditions, including viral infection, nutrient deprivation, and endoplasmic reticulum (ER) stress.

Under normal physiological conditions, PKR exists in an inactive monomeric state. Upon encountering activating signals, most notably viral double-stranded RNA (dsRNA), PKR undergoes dimerization and autophosphorylation, leading to its activation.[2][3] Once active, PKR's primary substrate is the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).

Phosphorylation of eIF2α at its serine 51 residue converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition stalls the formation of the eIF2-GTP-Met-tRNAi ternary complex, a crucial step for the initiation of cap-dependent translation. The net result is a global shutdown of protein synthesis, which serves as a potent antiviral mechanism by preventing the production of viral proteins.[4] However, this global attenuation of translation paradoxically allows for the preferential translation of a subset of mRNAs, such as that of the transcription factor ATF4, which orchestrates the transcriptional response to stress.

Dysregulation of the PKR-eIF2α signaling axis has been implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers.[4] Consequently, the development of specific PKR inhibitors like Pkr-IN-C16 has become a significant area of interest for both basic research and therapeutic intervention.

Pkr-IN-C16: A Specific ATP-Competitive Inhibitor of PKR

Pkr-IN-C16 (also known as C16) is a potent and selective imidazolo-oxindole inhibitor of PKR.[5][6] Its mechanism of action is centered on its ability to directly compete with ATP for binding to the kinase domain of PKR, thereby preventing its autophosphorylation and subsequent activation.[6][7][8]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈N₄OS | [9][10] |

| Molecular Weight | 268.29 g/mol | [5][9][10] |

| CAS Number | 608512-97-6 | [5][10] |

| IC₅₀ | 186-210 nM | [6][7][8] |

| Solubility | DMSO: ~10 mg/mL | [10] |

| Insoluble in water and ethanol | [5] |

Stock Solution Preparation

For in vitro experiments, a 10 mM stock solution of Pkr-IN-C16 can be prepared by dissolving 2.68 mg of the compound in 1 mL of anhydrous DMSO.[5][10] Gentle warming and sonication may be required to ensure complete dissolution.[7][10] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11]

Experimental Validation of Pkr-IN-C16 Activity: A Self-Validating Workflow

To rigorously assess the inhibitory effect of Pkr-IN-C16 on eIF2α phosphorylation, a multi-step, self-validating experimental workflow is recommended. This approach incorporates positive and negative controls to ensure the observed effects are specific to PKR inhibition.

Caption: A self-validating workflow for assessing Pkr-IN-C16 activity.

Detailed Protocol: Western Blot Analysis of eIF2α Phosphorylation

This protocol outlines the steps to quantify the levels of phosphorylated and total eIF2α in response to Pkr-IN-C16 treatment.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

Pkr-IN-C16

-

PKR activator (e.g., polyinosinic:polycytidylic acid [poly(I:C)])

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% w/v BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Rabbit anti-total eIF2α

-

Rabbit anti-phospho-PKR (Thr446)

-

Rabbit anti-total PKR

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of Pkr-IN-C16 (e.g., 200 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce PKR activation by treating with a PKR activator (e.g., 10 µg/mL poly(I:C)) for the desired time (e.g., 4-6 hours). Include a vehicle-only control and a Pkr-IN-C16-only control.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]

-

Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[12][13]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phospho-eIF2α and phospho-PKR bands to their respective total protein bands.

-

Further normalize to the loading control (β-actin) to account for any loading inaccuracies.

-

Compare the normalized values across the different treatment groups.

-

Expected Outcome: Treatment with a PKR activator should lead to a significant increase in the phosphorylation of both PKR and eIF2α. Pre-treatment with Pkr-IN-C16 is expected to dose-dependently inhibit this increase in phosphorylation.[14]

Assessing Downstream Cellular Consequences of PKR Inhibition

Inhibition of eIF2α phosphorylation can have profound effects on cell fate. Therefore, it is crucial to assess downstream cellular processes such as viability and apoptosis.

Protocol: Cell Viability Assessment using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.[15][16]

Procedure:

-

Seed cells in a 96-well white-walled plate and treat them with Pkr-IN-C16 and/or a stress-inducing agent as described previously.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[17]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

-

Measure the luminescence using a plate reader.

Protocol: Apoptosis Assessment using Caspase-3/7 Activity Assay

Activation of caspases, particularly the executioner caspases 3 and 7, is a hallmark of apoptosis.

Procedure:

-

Seed cells in a 96-well plate and treat as described.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

The PKR Signaling Pathway and the Action of Pkr-IN-C16

The following diagram illustrates the central role of PKR in the integrated stress response and the point of intervention for Pkr-IN-C16.

Sources

- 1. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PKR-mediated signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. PKR-IN-C16 | TargetMol [targetmol.com]

- 8. PKR-IN-C16 - Immunomart [immunomart.com]

- 9. PKR-IN-C16 [myskinrecipes.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 16. promega.com [promega.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pkr-IN-C16: Paradoxical Antiviral Mechanisms in Hemorrhagic Fever Pathology

The following technical guide details the antiviral and immunomodulatory properties of the small molecule inhibitor Pkr-IN-C16, specifically within the context of Hemorrhagic Fever Viruses (HFVs) such as Lassa (LASV) and Rift Valley Fever (RVFV).

Technical Whitepaper | Application Note: C16-HFV-2026

Executive Summary

The double-stranded RNA-dependent protein kinase (PKR) is canonically defined as a sentinel antiviral protein. Upon sensing viral dsRNA, PKR phosphorylates eIF2

However, recent high-fidelity studies have uncovered a paradoxical antiviral efficacy of the PKR inhibitor Pkr-IN-C16 (C16) against specific Hemorrhagic Fever Viruses (HFVs), notably Arenaviruses (Lassa, Junin). Furthermore, C16 demonstrates significant potential as a host-directed therapy by dampening the "cytokine storm" (NLRP3 inflammasome activation) characteristic of fatal HFV cases.

This guide provides the mechanistic rationale, experimental evidence, and validated protocols for utilizing C16 to dissect these non-canonical viral dependencies.

Mechanistic Foundation: The PKR Paradox

To apply C16 effectively, researchers must distinguish between PKR's kinase activity and its scaffold function.

The Canonical Pathway (Proviral Inhibition)

In most viral infections (e.g., Influenza, Poliovirus), PKR acts as a restriction factor.

-

Mechanism: dsRNA

PKR Dimerization -

C16 Effect: C16 competes for the ATP-binding site of PKR, preventing autophosphorylation. This restores translation, allowing the virus to replicate.

-

Application: Used to rescue

NSs Rift Valley Fever Virus (RVFV) in vaccine manufacturing.

The Non-Canonical Pathway (Antiviral Inhibition)

In Arenavirus infections (Lassa, Junin), the logic inverts. While genetic ablation (knockout) of PKR enhances viral growth (confirming PKR's broad antiviral role), pharmacological inhibition with C16 suppresses viral yield .

-

Hypothesis: These viruses may rely on a specific, transient kinase activity of PKR or a downstream effector (e.g., CDK2/5 modulation) that C16 targets off-pathway, or the virus exploits the stress response for replication complex assembly.

-

Immunomodulation: C16 blocks the PKR-mediated activation of NF-

B and the NLRP3 inflammasome, preventing the massive release of IL-1

Pathway Visualization

The following diagram illustrates the bifurcation between PKR's canonical antiviral role and the specific targets of C16.

Figure 1: Mechanistic bifurcation of PKR signaling.[3] C16 inhibits both the translation arrest (restoring growth in some viruses) and the inflammatory/non-canonical pathways (inhibiting growth/pathology in HFVs).

Comparative Efficacy Data

The following table summarizes the differential effects of C16 across relevant hemorrhagic fever models.

| Virus Family | Virus | C16 Effect on Replication | C16 Effect on Pathology | Mechanism Note |

| Arenaviridae | Lassa (LASV) | Inhibitory (Antiviral) | Reduces Cytotoxicity | Uncouples Kinase vs. Scaffold function; likely CDK off-target synergy. |

| Arenaviridae | Junin (JUNV) | Inhibitory (Antiviral) | Reduces Cytotoxicity | Similar to LASV; distinct from genetic PKR knockout results. |

| Phenuiviridae | Rift Valley Fever (RVFV) | Restorative (Proviral) | Anti-Inflammatory | Rescues |

| Filoviridae | Ebola (EBOV) | Variable / Context Dependent | Anti-Inflammatory | VP35 normally blocks PKR; C16 aids in reducing host immunopathology. |

Experimental Protocols

Safety Note: Work with infectious HFVs (Lassa, Ebola) requires BSL-4 containment. The protocols below are adaptable for BSL-2 surrogate systems (e.g., pseudotyped viruses or vaccine strains like RVFV MP-12).

Preparation of Pkr-IN-C16 Stock

-

Reagent: Imidazolo-oxindole C16 (CAS: 507475-17-4).

-

Solubility: Poorly soluble in water. Dissolve in DMSO.

-

Protocol:

-

Weigh 5 mg of C16.

-

Dissolve in 1.5 mL anhydrous DMSO to create a 10 mM stock .

-

Vortex vigorously for 2 minutes; sonicate if necessary to ensure complete dissolution.

-

Aliquot (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute to 0.5–2.0 µM in cell culture media immediately before use. Note: C16 precipitates easily in aqueous media; ensure rapid mixing.

-

Protocol: Time-of-Addition Assay (Arenavirus Model)

This assay determines if C16 acts at entry, replication, or egress.

Objective: Validate the antiviral window of C16 against LASV/JUNV (or surrogates).

-

Seeding: Seed A549 or Vero cells (1x10^5 cells/well) in 24-well plates. Incubate overnight.

-

Infection: Infect cells at MOI 0.1 for 1 hour at 37°C.

-

Treatment Groups:

-

Pre-treatment: Add C16 (1 µM) 2h before infection.

-

Co-treatment: Add C16 during infection.[4]

-

Post-treatment: Add C16 at 2h, 4h, 6h, 12h post-infection (h.p.i).

-

-

Incubation: Maintain cells in maintenance media (2% FBS) with/without C16 for 48 hours.

-

Harvest: Collect supernatant for plaque assay/TCID50. Collect lysate for Western Blot.

-

Readout:

-

Viral Titer: Expect >1 log reduction in Post-treatment (2-6 h.p.i) samples for Arenaviruses.

-

Western Blot: Probe for p-PKR (Thr451) and p-eIF2

(Ser51). C16 should abolish p-PKR and p-eIF2

-

Protocol: Western Blot Validation of Target Engagement

Critical Step: You must prove C16 is working by assessing the phosphorylation status of PKR substrates.

-

Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate, NaF).

-

Antibodies:

-

Primary: Anti-p-PKR (Thr451) [1:1000], Anti-PKR (Total) [1:1000].

-

Primary: Anti-p-eIF2

(Ser51) [1:1000].

-

-

Control: Treat cells with Poly(I:C) (10 µg/mL) as a positive control for PKR activation. C16 treated lanes should show total PKR but absent p-PKR.

Workflow Visualization

Figure 2: Workflow for validating C16 antiviral efficacy. Precise timing of C16 addition is critical to distinguish between entry inhibition and replication complex interference.

Challenges and Optimization

-

Toxicity: C16 can be cytotoxic at concentrations >5 µM. Always run a cell viability assay (MTT/CellTiter-Glo) in parallel.

-

Specificity: At high concentrations, C16 may inhibit CDK2 and CDK5. If "antiviral" activity is observed, validate with siRNA against PKR to confirm the effect is PKR-dependent (or explicitly acknowledge the off-target benefit).

-

In Vivo Use: C16 has poor pharmacokinetics. For animal models (sepsis/HFV), intraperitoneal (I.P.) injection of C16 dissolved in a vehicle of PBS/DMSO/PEG400 is required.

References

-

King, T. et al. (2021). Activation of Protein Kinase R (PKR) Plays a Pro-Viral Role in Mammarenavirus Infected Cells. NIH/PubMed. Link

-

Key Finding: Establishes the antiviral activity of C16 against Lassa and Junin viruses.[5]

-

-

Cesaro, T. & Michiels, T. (2021). Inhibition of PKR by Viruses. Frontiers in Microbiology. Link

- Key Finding: Comprehensive review of viral evasion strategies, including RVFV NSs degrad

-

Wang, L. et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury. Medical Science Monitor. Link

- Key Finding: Demonstrates the immunomodulatory/anti-inflamm

-

Dobrikov, M. et al. (2022). PKR Binds Enterovirus IRESs... and Impairs Viral Translation. mBio. Link

- Key Finding: Contrasting data showing C16 enhances viral translation in Enteroviruses, highlighting the specificity required for HFV applic

Sources

- 1. Diversity in Viral Anti-PKR Mechanisms: A Remarkable Case of Evolutionary Convergence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PKR by Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Protein Kinase R (PKR) Plays a Pro-Viral Role in Mammarenavirus Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

Imoxin C16 regulation of NF-kappaB pathway

An In-Depth Technical Guide to the Regulation of the NF-κB Pathway by Imoxin C16

Executive Summary

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of hundreds of genes involved in immunity, cell survival, and inflammation.[1][2] Its dysregulation is a hallmark of numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention.[1][3] This guide provides a comprehensive technical overview of Imoxin C16, a specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR), and its mechanism for regulating the NF-κB pathway.[4][5] We will delve into the molecular basis of this regulation, present key experimental data, provide detailed methodologies for its study, and discuss the therapeutic implications for researchers and drug development professionals.

The NF-κB Signaling Cascade: A Central Mediator of Inflammation

The canonical NF-κB pathway is a tightly regulated signaling module that responds to a vast array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[6][7]

In its inactive state, the NF-κB transcription factor, typically a heterodimer of the p50 and p65 (RelA) subunits, is held dormant in the cytoplasm by a family of inhibitor proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent.[6]

The activation sequence is initiated by the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[8][9] Upon stimulation, the IKK complex becomes activated and phosphorylates IκBα on specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[6][9] The degradation of its inhibitor unmasks a nuclear localization sequence on the p65 subunit, leading to the rapid translocation of the active p50/p65 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic factors.[1][10]

Imoxin C16 and its Molecular Target: Protein Kinase R (PKR)

Imoxin C16 (also known as compound C16 or PKR-IN-C16) is an imidazole-oxindole derivative (C₁₃H₈N₄OS) that functions as a potent and specific ATP-binding site-directed inhibitor of Protein Kinase R (PKR).[4][11] PKR is a serine/threonine kinase best known for its role in the cellular antiviral response, but it is also a key regulator of inflammation and apoptosis in response to various cellular stressors, including cytokines and PAMPs.[12][13][14]

Crucially, multiple studies have established a direct link between PKR activation and the subsequent activation of the NF-κB pathway.[4][15] Activated PKR can induce the phosphorylation of NF-κB's p65 subunit, promoting the inflammatory cascade.[4] This positions PKR as an upstream regulator of NF-κB, making it an attractive therapeutic target for inflammatory diseases.

The Core Mechanism: How Imoxin C16 Inhibits NF-κB Activation

The primary mechanism by which Imoxin C16 regulates the NF-κB pathway is through the direct inhibition of PKR. By blocking the kinase activity of PKR, C16 prevents the downstream signaling events that lead to NF-κB activation.

Specifically, Imoxin C16 has been shown to dramatically suppress the phosphorylation of the p65 subunit of NF-κB.[4] This is a critical regulatory step, as p65 phosphorylation can enhance its transcriptional activity and nuclear retention.[16][17] By preventing p65 phosphorylation, Imoxin C16 effectively dampens the NF-κB-driven inflammatory response. This leads to a significant reduction in the expression and release of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[4][15][18]

Quantitative Evidence of NF-κB Regulation

The inhibitory effect of Imoxin C16 on the NF-κB pathway is not merely qualitative. Rigorous quantitative studies have demonstrated its efficacy. A key study investigating neonatal hypoxia-ischemia (HI) brain injuries in a rat model provides compelling evidence.[4] In this model, HI robustly activates inflammatory pathways, including NF-κB. Post-insult administration of Imoxin C16 significantly mitigated this response.

| Experimental Group | Treatment | Phosphorylated p65 / Total p65 Ratio (Mean ± SD) | Statistical Significance |

| Hypoxia-Ischemia (HI) | Vehicle (DMSO) | 0.611 ± 0.082 | - |

| HI + C16 | Imoxin C16 (100 µg/kg) | 0.373 ± 0.072 | P < 0.01 vs. HI Group |

| Data summarized from Xiao et al., Med Sci Monit, 2016.[4] |

Experimental Protocol: Assessing NF-κB p65 Phosphorylation via Western Blot

To validate the effect of Imoxin C16 or other novel compounds on NF-κB activation, Western blotting for the phosphorylated p65 subunit is a cornerstone technique. It provides a direct, quantitative measure of the activation state of this key transcription factor.

Objective:

To quantify the relative levels of phosphorylated p65 (at Ser536, a common activation marker) versus total p65 in cell lysates following inflammatory stimulation and treatment with Imoxin C16.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)

-

Imoxin C16 (CAS: 608512-97-6)[4]

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65

-

Loading control antibody: Mouse anti-β-actin

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Rationale: To prepare a consistent biological system for testing the compound's effect.

-

Protocol: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. The day of the experiment, pre-treat cells with Imoxin C16 (e.g., 0.1-1.0 µM) or vehicle (e.g., 0.5% DMSO) for 1 hour.[4][15] Subsequently, stimulate with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB activation. Include untreated and vehicle-only controls.

-

-

Cell Lysis and Protein Quantification:

-

Rationale: To extract total cellular proteins while preserving their phosphorylation state. Accurate quantification ensures equal protein loading for reliable comparison.

-

Protocol: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate). Determine protein concentration using a BCA assay according to the manufacturer's protocol.

-

-

SDS-PAGE and Protein Transfer:

-

Rationale: To separate proteins by molecular weight and then transfer them to a solid membrane for antibody probing.

-

Protocol: Normalize lysate concentrations with lysis buffer and Laemmli sample buffer. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Rationale: To use specific antibodies to detect the target proteins (p-p65, total p65, and loading control).

-

Protocol: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody for phospho-p65 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature. Wash 3x with TBST.

-

-

Detection and Analysis:

-

Rationale: To visualize the protein bands and quantify their intensity.

-

Protocol: Apply ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imager. For analysis, strip the membrane and re-probe for total p65 and then for the β-actin loading control. Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the p-p65 signal to the total p65 signal, and then normalize this ratio to the loading control for final comparison across different treatment groups.

-

Therapeutic Potential and Future Directions

The ability of Imoxin C16 to potently suppress NF-κB activation positions it as a promising therapeutic candidate for a range of inflammatory conditions. Its demonstrated efficacy in preclinical models of neuroinflammation, sepsis-induced organ damage, and hypertension highlights its broad potential.[4][12][13][14] By targeting an upstream regulator (PKR) rather than the IKK complex or NF-κB itself, C16 may offer a more nuanced modulatory effect with a potentially different safety profile than direct NF-κB inhibitors.

Future research should focus on several key areas:

-

Elucidating the PKR-IKK Link: The precise molecular steps connecting activated PKR to the IKK complex are not fully resolved. Further investigation is needed to determine if this interaction is direct or mediated by other signaling intermediates.

-

Clinical Translation: Rigorous clinical trials are necessary to evaluate the safety, tolerability, and efficacy of Imoxin C16 in human diseases characterized by aberrant NF-κB activation.

-

Biomarker Development: Identifying reliable biomarkers of PKR and NF-κB pathway activation in patients could help guide treatment decisions and monitor therapeutic response to Imoxin C16.

By continuing to explore the intricate relationship between PKR, Imoxin C16, and the NF-κB pathway, the scientific community can unlock new avenues for treating a wide spectrum of debilitating inflammatory disorders.

References

-

Xiao, X. et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. Medical Science Monitor. [Link]

-

Chen, S. et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. Medical Science Monitor. [Link]

-

Chen, S. et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. PubMed. [Link]

-

Hacker, H., & Karin, M. (2006). The IκB kinase complex in NF-κB regulation and beyond. EMBO reports. [Link]

-

Gautam, J. et al. (2020). PKR inhibitor imoxin prevents hypertension, endothelial dysfunction and cardiac and vascular remodelling in L-NAME-treated rats. PubMed. [Link]

-

Couturier, J. et al. (2016). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. ResearchGate. [Link]

-

Tronel, C. et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. PubMed. [Link]

-

Liu, T. et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroanatomy. [Link]

-

O'Brien, T. et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

-

Thupari, J. N. et al. (2020). Imoxin attenuates LPS-induced inflammation and MuRF1 expression in mouse skeletal muscle. PubMed. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Israël, A. (2010). The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Perspectives in Biology. [Link]

-

Liu, Y. et al. (2021). C16, a novel sinomenine derivatives, promoted macrophage reprogramming toward M2-like phenotype and protected mice from endotoxemia. NCBI. [Link]

-

Perkins, N. D. (2012). The Regulation of NF-κB Subunits by Phosphorylation. MDPI. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

-

Hsieh, Y. C. et al. (2020). Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. NCBI. [Link]

-

Al-Ghraiybah, N. F. et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. [Link]

-

Yang, F. et al. (2013). Role of Novel Serine 316 Phosphorylation of the p65 Subunit of NF-κB in Differential Gene Regulation. The Journal of Biological Chemistry. [Link]

-

de Almeida, A. C. C. et al. (2019). Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo. ResearchGate. [Link]

-

Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. [Link]

-

Couturier, J. et al. (2007). The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation. PubMed. [Link]

-

Wikipedia. NF-κB. Wikipedia. [Link]

-

Vlacha, M. et al. (2024). Anti-Inflammatory, Antithrombotic and Antioxidant Efficacy and Synergy of a High-Dose Vitamin C Supplement Enriched with a Low Dose of Bioflavonoids; In Vitro Assessment and In Vivo Evaluation Through a Clinical Study in Healthy Subjects. MDPI. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2011). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

-

ResearchGate. Effect of IKK 16 on signaling pathways in the hearts of mice with... ResearchGate. [Link]

-

O'Connor, J. E. et al. (2006). Regulation of IκB Kinase Complex by Phosphorylation of γ-Binding Domain of IκB Kinase β by Polo-like Kinase 1. The Journal of Biological Chemistry. [Link]

-

van der Velden, D. et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. NCBI. [Link]

Sources

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 11. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKR inhibitor imoxin prevents hypertension, endothelial dysfunction and cardiac and vascular remodelling in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Regulation of NF-κB Subunits by Phosphorylation [mdpi.com]

- 17. Role of Novel Serine 316 Phosphorylation of the p65 Subunit of NF-κB in Differential Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imoxin attenuates LPS-induced inflammation and MuRF1 expression in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ceramide Synthase 6 Inhibition in Hepatocellular Carcinoma: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the emerging therapeutic strategy of targeting C16-ceramide synthesis in hepatocellular carcinoma (HCC). We will delve into the molecular rationale, preclinical validation methodologies, and the intricate signaling pathways that underpin this promising avenue for HCC treatment.

The Rationale for Targeting C16-Ceramide in Hepatocellular Carcinoma

Hepatocellular carcinoma, a primary malignancy of the liver, remains a significant global health challenge with limited therapeutic options for advanced stages.[1] A growing body of evidence points to the dysregulation of sphingolipid metabolism as a key contributor to HCC pathogenesis.[2] Central to this metabolic disarray is the accumulation of specific ceramide species, particularly C16-ceramide.

Ceramides are bioactive sphingolipids that play a pivotal role in regulating cellular processes, including apoptosis, cell proliferation, and stress responses.[3] The acyl chain length of a ceramide molecule dictates its specific biological function. In the context of HCC, there is a notable upregulation of long-chain ceramides, with C16-ceramide being a major species associated with hepatocellular injury.[4] This elevation is largely attributed to the increased expression and activity of Ceramide Synthase 6 (CerS6) , the primary enzyme responsible for the synthesis of C16-ceramide.[2][5]

The pro-apoptotic and anti-proliferative functions of ceramides are often subverted in cancer cells to promote survival.[3] However, forcing the accumulation of specific ceramides, such as C16-ceramide, can push cancer cells towards apoptosis. This forms the basis of the therapeutic hypothesis: inhibiting the enzymes that catabolize C16-ceramide or, more directly, inhibiting its synthesis via CerS6, could restore apoptotic signaling and halt HCC progression.

Furthermore, studies have shown a complex interplay between CerS6, C16-ceramide, and major oncogenic signaling pathways. For instance, CerS6 has been implicated in the activation of the AKT/mTOR pathway, a critical driver of cell growth and proliferation in many cancers, including HCC.[6] This positions CerS6 as a strategic target to not only induce apoptosis but also to suppress fundamental cancer cell survival pathways.

CerS6 Inhibitors: The Pharmacological Toolkit

The development of specific inhibitors for ceramide synthases is an active area of research. While broad-spectrum ceramide synthase inhibitors like Fumonisin B1 exist, their lack of specificity limits their therapeutic potential. More recently, isoform-specific inhibitors have emerged, offering a more targeted approach.

| Inhibitor | Target(s) | Notes |

| ST1072 | CerS4 and CerS6 | A promising candidate for specifically targeting C16-ceramide synthesis. Further investigation into its efficacy in HCC models is warranted. |

| P053 (ST-A-0012) | CerS1 | While selective for CerS1, it serves as a proof-of-concept for the development of isoform-specific inhibitors. |

| FTY720 (Fingolimod) | Non-selective CerS inhibitor | An FDA-approved drug for multiple sclerosis that also exhibits non-selective inhibition of ceramide synthases. |

Further research is required to determine the specific IC50 values of these inhibitors in various hepatocellular carcinoma cell lines.

The exploration of these and novel CerS6 inhibitors in preclinical HCC models is a critical next step in validating this therapeutic strategy.

Preclinical Validation Workflow: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to determine the therapeutic potential of CerS6 inhibitors in HCC. The following section outlines a comprehensive workflow, from initial in vitro screening to in vivo efficacy studies.

In Vitro Assays

Objective: To assess the direct effects of CerS6 inhibitors on HCC cell viability, proliferation, and apoptosis.

Recommended Cell Lines:

-

HepG2: A well-differentiated, non-invasive human HCC cell line.

-

Huh7: A moderately differentiated human HCC cell line.

-

SMMC-7721: A poorly differentiated human HCC cell line.[6]

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.

Protocol:

-

Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[7]

-

Treatment: Treat the cells with a range of concentrations of the CerS6 inhibitor for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the CerS6 inhibitor at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.

Protocol:

-

Protein Extraction: Treat cells with the CerS6 inhibitor, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.[8][9] Use β-actin as a loading control.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 indicates the induction of apoptosis.[10]

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy and safety of CerS6 inhibitors in a relevant animal model of HCC.

Model: Orthotopic xenograft model in nude mice. This model better recapitulates the tumor microenvironment of human HCC compared to subcutaneous models.[11][12]

Protocol:

-

Cell Preparation: Culture a human HCC cell line (e.g., HepG2, Huh7) and resuspend the cells in a mixture of PBS and Matrigel.[13]

-

Surgical Procedure: Anesthetize the nude mice and make a small incision to expose the liver. Inject 1-2 x 10⁶ cells into the left lobe of the liver.[12]

-

Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.

-

Treatment: Once the tumors are established, randomize the mice into treatment and control groups. Administer the CerS6 inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

-

Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume.

-

Histological and Molecular Analysis: Perform histological analysis (H&E staining) of the tumors and surrounding liver tissue. Analyze the expression of proliferation (Ki-67) and apoptosis (TUNEL) markers.

Signaling Pathways and Molecular Mechanisms

The therapeutic effect of CerS6 inhibition in HCC is mediated by the modulation of key signaling pathways that govern cell survival and death.

The Intrinsic Apoptosis Pathway

Inhibition of CerS6 leads to an accumulation of C16-ceramide, a potent activator of the intrinsic apoptosis pathway. C16-ceramide can directly or indirectly influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[10] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[8]

Caption: C16-Ceramide Induced Intrinsic Apoptosis Pathway.

The AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is frequently hyperactivated in HCC and plays a central role in promoting cell growth, proliferation, and survival.[14] Emerging evidence suggests that CerS6 may positively regulate this pathway.[6] Therefore, inhibition of CerS6 could lead to the downregulation of AKT and mTOR signaling, thereby suppressing HCC cell growth and enhancing their sensitivity to apoptosis. The synergistic effect of C6-ceramide with an mTOR inhibitor in HCC cells further supports this notion.[6]

Caption: Inhibition of the AKT/mTOR Pathway by CerS6 Inhibition.

The p53 Connection

The tumor suppressor p53 is a critical regulator of the cellular stress response and apoptosis. Interestingly, CerS6 has been identified as a transcriptional target of p53.[15][16][17] This suggests a potential feedback loop where p53, in response to cellular stress, can upregulate CerS6 to promote C16-ceramide-mediated apoptosis. In HCC, where p53 is often mutated or inactivated, this pro-apoptotic signaling axis may be compromised. Therapeutic strategies that either restore p53 function or directly target CerS6 could be beneficial. Furthermore, a long noncoding RNA, CERS6-AS1, has been shown to promote the degradation of p53 in HCC, further highlighting the intricate relationship between CerS6 and p53 signaling.[18]

Conclusion and Future Directions

Targeting C16-ceramide synthesis through the inhibition of CerS6 presents a novel and compelling therapeutic strategy for hepatocellular carcinoma. The dual action of inducing apoptosis and suppressing pro-survival signaling pathways like AKT/mTOR makes CerS6 an attractive drug target. The preclinical validation workflow outlined in this guide provides a robust framework for evaluating the efficacy of CerS6 inhibitors.

Future research should focus on:

-

Discovery and optimization of potent and selective small-molecule inhibitors of CerS6.

-

Comprehensive preclinical evaluation of lead compounds in a panel of HCC models, including patient-derived xenografts, to assess their efficacy and safety profiles.

-

Elucidation of the detailed molecular mechanisms by which C16-ceramide mediates its effects in HCC, including the identification of its direct binding partners and downstream effectors.

-

Investigation of combination therapies, where CerS6 inhibitors are used in conjunction with standard-of-care treatments for HCC, such as sorafenib or immune checkpoint inhibitors.

The continued exploration of this targeted therapeutic approach holds the promise of delivering novel and effective treatments for patients with hepatocellular carcinoma.

References

-

Long noncoding RNA CERS6-AS1 modulates glucose metabolism and tumor progression in hepatocellular carcinoma by promoting the MDM2/p53 signaling pathway. PubMed. (2022-08-04). [Link]

-

In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... ResearchGate. [Link]

-

Knockdown of CerS6/C 16 -ceramide causes Ca 2 ؉ release from ER stores.... ResearchGate. [Link]

-

Inhibition of RFX6 Suppresses the Invasive Ability of Tumor Cells Through the Notch Pathway and Affects Tumor Immunity in Hepatocellular Carcinoma. Frontiers. [Link]

-

Inhibition of Ganglioside Synthesis Suppressed Liver Cancer Cell Proliferation through Targeting Kinetochore Metaphase Signaling. PubMed Central. (2021-03-15). [Link]

-

C6 ceramide sensitizes the anti-hepatocellular carcinoma (HCC) activity by AZD-8055, a novel mTORC1/2 dual inhibitor. PubMed. [Link]

-

Ceramide synthase 6 (CerS6) is upregulated in alcohol-associated liver disease and exhibits sex-based differences in the regulation of energy homeostasis and lipid droplet accumulation. PubMed. [Link]

-

(PDF) Targeting Ceramide Metabolism in Hepatocellular Carcinoma: New Points for Therapeutic Intervention. ResearchGate. [Link]

-

Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis. MDPI. [Link]

-

Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response. NIH. [Link]

-

Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. PMC. [Link]

-

(PDF) Ceramide Synthase 6 Knockdown Suppresses Apoptosis after Photodynamic Therapy in Human Head and Neck Squamous Carcinoma Cells. ResearchGate. [Link]

-

Ceramide-Graphene Oxide Nanoparticles Enhance Cytotoxicity and Decrease HCC Xenograft Development: A Novel Approach for Targeted Cancer Therapy. Frontiers. (2019-02-07). [Link]

-

Effects of down-regulation of CerS6/C 16 -ceramide in HNSCC and lung... ResearchGate. [Link]

-

Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6. PMC. [Link]

-

Ceramide Synthase 6 Is a Novel Target of Methotrexate Mediating Its Antiproliferative Effect in a p53-Dependent Manner. PubMed. (2016-01-19). [Link]

-

Western blot analysis of cleaved caspase-3, p 53, Bax and Bcl-2 in... ResearchGate. [Link]

-

2'-hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells. PubMed. (2013-10-04). [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

MTT cell viability assay of HEPG2 cells after 48 h incubation with... ResearchGate. [Link]

-

CerS6 Is a Novel Transcriptional Target of p53 Protein Activated by Non-genotoxic Stress. [Link]

-

An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis. (2015-07-23). [Link]

-

2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells. PMC. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Protocol of Real Time Viability Assay Using HepG2 Cell Line. [Link]

-

Quantitative proteomics and bioinformatics analyses reveal the protective effects of cyanidin-3-O-glucoside and its metabolite protocatechuic acid against 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-induced cytotoxicity in HepG2 cells via apoptosis-related pathways. PubMed. (2021-05-08). [Link]

-

Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. PMC. (2015-05-28). [Link]

-

Ceramide Signaling and p53 Pathways. PMC. [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. (2015-03-28). [Link]

-

Western blot analysis of PARP, caspase 3, Bcl-2, Bad and Bax in HepG2... ResearchGate. [Link]

-

Establishment of an orthotopic syngeneic rat model of hepatocellular carcinoma and its validation with microPET-CT imaging. OAText. (2020-12-14). [Link]

-

Protein Levels of 16 Cytochrome P450s and 2 Carboxyl Esterases Using Absolute Quantitative Proteomics: CYP2C9 and CYP3A4 Are the Most Abundant Isoforms in Human Liver and Intestine, Respectively. MDPI. [Link]

-

A Novel Orthotopic Tumor Model to Study Growth Factors and Oncogenes in Hepatocarcinogenesis1. AACR Journals. [Link]

-

Western blotting results of PARP, Caspase-3, Bax and Bcl-2 in HepG2 and... ResearchGate. [Link]

-

Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. [Link]

-

RESEARCH ARTICLE mRNA Expression of Bax, Bcl-2 , p53, Cathepsin B, Caspase-3 and Caspase-9 in the HepG2 Cell Line Following Indu. Asian Pacific Journal of Cancer Prevention. [Link]

-

In vitro assessment of apoptosis via Annexin V-FITC/PI double... ResearchGate. [Link]

-

Rapid Induction of Orthotopic Hepatocellular Carcinoma in Mice by Fixed Puncture Point Injection. American Journal of Biomedical Science and Research. [Link]

-

Ceramide synthase 6 (CerS6) promotes alcohol-induced fatty liver by promoting metabolic dysfunction and upregulating lipid dropl. bioRxiv. (2022-11-04). [Link]

-

Orthotopic Model of Hepatocellular Carcinoma in Mice. PubMed. [Link]

Sources

- 1. Frontiers | Ceramide-Graphene Oxide Nanoparticles Enhance Cytotoxicity and Decrease HCC Xenograft Development: A Novel Approach for Targeted Cancer Therapy [frontiersin.org]

- 2. Inhibition of Ganglioside Synthesis Suppressed Liver Cancer Cell Proliferation through Targeting Kinetochore Metaphase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ceramide synthase 6 (CerS6) is upregulated in alcohol-associated liver disease and exhibits sex-based differences in the regulation of energy homeostasis and lipid droplet accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C6 ceramide sensitizes the anti-hepatocellular carcinoma (HCC) activity by AZD-8055, a novel mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrr.com [ijrr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orthotopic Model of Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. biomedgrid.com [biomedgrid.com]

- 14. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide Synthase 6 Is a Novel Target of Methotrexate Mediating Its Antiproliferative Effect in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CerS6 Is a Novel Transcriptional Target of p53 Protein Activated by Non-genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long noncoding RNA CERS6-AS1 modulates glucose metabolism and tumor progression in hepatocellular carcinoma by promoting the MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimized Formulation and Delivery Protocols for Pkr-IN-C16 (C16) in Preclinical Models

Executive Summary

Pkr-IN-C16 (commonly referred to as C16 or Imoxin) is a potent, ATP-binding site-directed inhibitor of double-stranded RNA-dependent protein kinase (PKR).[1][2] While highly effective in modulating neuroinflammation, apoptosis, and metabolic pathways, C16 presents significant delivery challenges due to its extreme hydrophobicity and poor aqueous solubility.[1]

This application note provides a field-validated, step-by-step protocol for solubilizing C16 for in vivo administration. Unlike generic guides, this protocol addresses the critical "crashing out" phenomenon often observed when diluting DMSO stocks into aqueous buffers, providing a stable co-solvent system suitable for intraperitoneal (i.p.) injection.[1]

Chemical Profile & Solubility Data[1][3][4][5][6]

Before reducing the compound to a solution, it is vital to understand its physicochemical limitations.[1] C16 is practically insoluble in pure water and ethanol.[1]

| Property | Specification |

| Compound Name | Pkr-IN-C16 (Imoxin) |

| CAS Number | 608512-97-6 |

| Molecular Weight | 268.29 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility (DMSO) | ~10–20 mg/mL (Requires warming/sonication) |

| Solubility (Water) | Insoluble |

| Solubility (Ethanol) | Insoluble |

| Stability | DMSO stocks stable at -80°C (6 months).[1][3][4] Working solutions must be prepared fresh.[1] |

Mechanism of Action

C16 functions by blocking the autophosphorylation of PKR.[1][3][5][6] Under stress conditions (viral infection, ER stress, oxidative stress), PKR phosphorylates eIF2α, leading to a translational blockade and activation of NF-κB inflammatory pathways.[1] C16 rescues this blockade.

Figure 1: Mechanism of Action.[1] C16 prevents the transition of PKR to its active phosphorylated state, thereby inhibiting downstream translational arrest and inflammatory signaling.[1]

Critical Formulation Strategy

The Challenge: C16 is lipophilic. Direct dilution of a DMSO stock into Saline/PBS will cause immediate precipitation (turbidity), rendering the solution unsafe for injection and causing erratic bioavailability.[1]

The Solution: A Sequential Co-Solvent System . We utilize a specific ratio of organic solvent (DMSO), polymer (PEG300), and surfactant (Tween 80) to encapsulate the hydrophobic drug molecules before they encounter the aqueous phase (Saline).[1]

Recommended Vehicle Formulation (The "10/40/5" System)[1][5]

Step-by-Step Preparation Protocol

Objective: Prepare 1 mL of 1 mg/mL Pkr-IN-C16 working solution for IP injection.

Reagents Required[1][2][3][4][5][6][7][10]

-

Anhydrous DMSO (Freshly opened or stored over desiccants; hygroscopic DMSO reduces solubility)[1]

-

Tween 80 (Polysorbate 80)[1]

-

Sterile Saline (0.9% NaCl)[1]

Protocol Steps

-

Stock Preparation (10 mg/mL):

-

Addition of Co-Solvent (PEG300):

-

Addition of Surfactant (Tween 80):

-

Add 50 µL of Tween 80 to the mixture.

-

Vortex gently (to avoid excessive foaming) but thoroughly.[1]

-

-

Aqueous Dilution (Saline):

-

Sterilization:

In Vivo Administration Guidelines

Dosing Parameters

-

Route: Intraperitoneal (i.p.) is the standard route for this formulation.[1]

-

Typical Dose Range:

-

Frequency: Typically administered 1 hour prior to stress induction (e.g., LPS, Quinolinic Acid) or daily for chronic studies [2].[1]

Expert Insight: Toxicity vs. Efficacy

Warning: While 600 µg/kg is effective in adult neuroinflammation models, C16 exhibits age-dependent toxicity.[1] In neonatal hypoxia-ischemia models, high doses (>200 µg/kg) significantly increase mortality.[1] Always perform a small-scale dose-escalation study (e.g., 10, 50, 100 µg/kg) when moving to a new animal model or age group.[1]

Preparation Workflow Diagram

This flowchart ensures the correct order of addition, which is the single most important factor in preventing precipitation.[1]

Figure 2: Sequential Solubilization Workflow. Adhering to this order (DMSO -> PEG -> Tween -> Saline) prevents the hydrophobic compound from precipitating.[1]

Alternative Protocol (High Dose / Suspension)

For studies requiring higher doses where the solvent volume would be toxic, a suspension method is acceptable, though bioavailability may be lower.[1]

-

Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[1]

-

Protocol: Add C16 powder directly to CMC-Na solution. Homogenize using a glass dounce homogenizer or high-power sonicator to create a uniform suspension.[1]

-

Note: Shake well immediately before injection.

References

-

Ingrand, S., et al. (2007).[1][3][10] The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation.[1][3] FEBS Letters, 581(23), 4473-4478.[1][3] Link

-

MedChemExpress. (n.d.).[1] PKR-IN-C16 Product Protocol and Solubility Data. Link

-

Tronel, C., et al. (2014).[1][10] The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component.[1][9] Neurochemistry International, 64, 73-83.[1] Link

-

Li, Q., et al. (2017).[1][10] The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation.[1][5] Mediators of Inflammation.[1][2] Link

Sources

- 1. C16 (drug) - Wikipedia [en.wikipedia.org]

- 2. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Preparation of C16 Working Solutions for Cell Culture Assays: A Detailed Guide

In the dynamic landscape of cell biology and drug discovery, the precise preparation of experimental reagents is paramount to the reproducibility and validity of research findings. This guide provides a comprehensive protocol for the preparation and use of "C16" in cell culture assays. It is critical to recognize that "C16" can refer to two distinct molecules with vastly different biological activities: the small molecule inhibitor of Protein Kinase R (PKR), and the C16:0 saturated fatty acid-containing ceramide, a bioactive lipid. This application note will address both, with a primary focus on the more common laboratory reagent, the PKR inhibitor C16.

Section 1: The PKR Inhibitor C16 (Imoxin)

The compound commonly referred to as C16 in inhibitor libraries is a potent and selective inhibitor of double-stranded RNA-dependent protein kinase (PKR).[1][2] Its systematic name is 6,8-Dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one, and it is also known by the synonym Imoxin.[3] Understanding its mechanism of action is key to designing and interpreting experiments.

Mechanism of Action and Cellular Effects

PKR is a serine/threonine kinase that plays a central role in the cellular stress response, particularly to viral infections. Upon activation by double-stranded RNA (dsRNA), PKR autophosphorylates and then phosphorylates its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation event leads to a global inhibition of protein synthesis, a state often referred to as translational arrest.

The inhibitor C16 is an ATP-competitive inhibitor, binding to the ATP-binding site of PKR and preventing its autophosphorylation.[4] With an IC₅₀ value in the nanomolar range (approximately 210 nM), it is a highly effective tool for preventing the downstream consequences of PKR activation.[1] By blocking PKR, C16 can prevent translational arrest, reduce inflammation, and inhibit apoptosis in various experimental models.[3][5][6] For instance, studies have shown that C16 can suppress the proliferation of cancer cells by inducing G1 cell cycle arrest via upregulation of p21.[7][8] It also exerts neuroprotective effects by reducing neuroinflammation and apoptosis.[5][9]

Signaling Pathway of PKR and its Inhibition by C16

Caption: Mechanism of PKR inhibition by C16.

Physicochemical and Solubility Data

Accurate preparation of C16 solutions begins with its physical and chemical properties.

| Property | Value | Source |

| CAS Number | 608512-97-6 | [3][5] |

| Molecular Formula | C₁₃H₈N₄OS | [2][5] |

| Molecular Weight | 268.29 g/mol | [2][3] |

| Appearance | Powder | [3] |

| Solubility (DMSO) | ≥ 13 mg/mL (~48 mM) | [3] |

| Solubility (Water) | Insoluble | [3] |

| Solubility (Ethanol) | Insoluble | [3] |

Protocol for Preparation of C16 Stock and Working Solutions

This protocol is designed to ensure the accurate and reproducible preparation of C16 for in vitro experiments.

Materials:

-

C16 (Imoxin) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium

-

Calibrated pipettes and sterile tips

Protocol Steps:

-

Prepare a High-Concentration Stock Solution (e.g., 10 mM):

-

Rationale: Creating a concentrated stock in a non-aqueous solvent like DMSO is standard practice for compounds that are poorly soluble in water. This minimizes the volume of solvent added to the cell culture medium, thereby reducing potential cytotoxicity from the solvent itself.

-

Calculate the mass of C16 powder required. For a 10 mM stock in 1 mL of DMSO:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass = 0.010 mol/L x 0.001 L x 268.29 g/mol x 1000 mg/g = 2.68 mg

-

-

Carefully weigh out the calculated mass of C16 powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage of Stock Solution:

-

Rationale: Proper storage is crucial to maintain the stability and activity of the inhibitor.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

-

-

Preparation of the Final Working Solution:

-

Rationale: The final working solution is prepared by diluting the stock solution directly into the cell culture medium immediately before use. This ensures the inhibitor is evenly dispersed and minimizes the risk of precipitation.

-

Determine the desired final concentration of C16 for your experiment. Working concentrations typically range from 100 nM to 1 µM, though higher concentrations have been used in some studies.[7][9][10]

-

Thaw a single aliquot of the 10 mM stock solution.

-

Perform a serial dilution. For example, to achieve a 500 nM working concentration in 10 mL of medium:

-

First, dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 µM solution (e.g., 2 µL of stock into 198 µL of medium).

-

Then, add 50 µL of the 100 µM intermediate solution to 10 mL of your final volume of cell culture medium.

-

-

Crucially, ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. A 1:1000 dilution of the stock solution into the final medium results in a 0.1% DMSO concentration.

-

-

Experimental Controls:

-

Rationale: A vehicle control is essential to distinguish the effects of the inhibitor from any effects of the solvent.

-

Prepare a "vehicle control" by adding the same final concentration of DMSO to the cell culture medium as is present in the C16-treated samples. For example, if your C16-treated wells have a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO.

-

Workflow for Preparing C16 Working Solution

Caption: Step-by-step workflow for C16 solution preparation.

Section 2: C16-Ceramide

C16-Ceramide is a naturally occurring sphingolipid composed of a sphingoid base and a 16-carbon saturated acyl chain (palmitic acid).[11] It is a key signaling molecule involved in cellular processes such as apoptosis and cell cycle arrest.[12] Researchers often add exogenous C16-Ceramide to cells to study these pathways.

Challenges in Preparation

The primary challenge in working with C16-Ceramide is its high lipophilicity, making it virtually insoluble in aqueous solutions like cell culture medium. Therefore, a carrier solvent is required.

Protocol for Preparation of C16-Ceramide Working Solution

Materials:

-

N-palmitoyl-D-erythro-sphingosine (C16-Ceramide)

-

100% Ethanol or DMSO

-

Sterile microcentrifuge tubes

-

Cell culture medium

Protocol Steps:

-

Prepare a Concentrated Stock Solution (e.g., 10-100 mM):

-

Rationale: Due to its poor solubility, a high-concentration stock is necessary to keep the final solvent volume in the culture medium to a minimum. Ethanol is often preferred as it can be less cytotoxic than DMSO at very low concentrations.

-

Dissolve the C16-Ceramide in 100% ethanol.[13] Gentle warming to 37°C may be required to fully dissolve the lipid.[13]

-

For example, to make a 100 mM stock from a 100 µM final concentration, you would need a 1000x stock.

-

-

Storage of Stock Solution:

-

Store aliquots of the stock solution at -20°C.

-

-

Preparation of the Final Working Solution:

-

Rationale: The goal is to rapidly dilute the ceramide into the aqueous medium to form a usable suspension or micellar solution, minimizing precipitation.

-

Warm the cell culture medium to 37°C.

-

Quickly inject the required volume of the C16-Ceramide stock solution into the pre-warmed medium while vortexing or swirling to ensure rapid dispersion.

-

It is critical that the final concentration of the ethanol vehicle in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. [13]

-

-

Experimental Controls:

-

Rationale: Given the use of an organic solvent, a vehicle control is mandatory.

-

For every concentration of C16-Ceramide tested, a corresponding vehicle control containing the same final concentration of ethanol must be included in the experiment.[13] For example, if testing 10 µM, 50 µM, and 100 µM C16-Ceramide, you must have separate vehicle controls with the corresponding amounts of ethanol.

-

Conclusion

The successful use of C16 in cell culture assays hinges on the correct identification of the molecule of interest and the meticulous preparation of its working solutions. For the PKR inhibitor C16, DMSO is the solvent of choice, enabling the creation of stable, concentrated stock solutions. For the bioactive lipid C16-Ceramide, solvents like ethanol are used, but careful attention must be paid to the final vehicle concentration and the inclusion of appropriate controls. By following these detailed protocols and understanding the rationale behind each step, researchers can ensure the integrity and reproducibility of their experimental results.

References

-

Wikipedia. (2023, May 1). C16 (drug). Retrieved from [Link]

- Xiao, Y., et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. Medical Science Monitor, 22, 5196–5205.

- Nakamura, T., et al. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. Scientific Reports, 14(1), 9037.

-

Nakamura, T., et al. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. PubMed. Retrieved from [Link]

- Liang, M., et al. (2025). PKR Inhibitor C16 Regulates HIV-gp120 Induced Neuronal Injury and Cognitive Impairment in Vivo and in Vitro Models. Neurochemical Research, 50(1), 70.

-

Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. Request PDF. Retrieved from [Link]

- Tahata, Y., et al. (2020). Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. Scientific Reports, 10(1), 5092.

-

Fritz, M., et al. (2021). Treatment with PKR inhibitor C16 abolishes phosphorylation of eIF2 but... ResearchGate. Retrieved from [Link]

- Xu, X., et al. (2018). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. Medical Science Monitor, 24, 7698–7707.

-

Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. PubMed. Retrieved from [Link]

-

Xiao, Y., et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting... SciSpace. Retrieved from [Link]

-

Imperatore, J., et al. (2022). Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). How to dissolve the ceramides and add it to cell culture for treatment? Retrieved from [Link]

-

ResearchGate. (n.d.). How can ceramide be dissolved? Retrieved from [Link]

Sources

- 1. C16 | Other Kinases | Tocris Bioscience [tocris.com]

- 2. C16 (drug) - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

Protocol: Targeted Inhibition of PKR Signaling in SH-SY5Y Cells using Pkr-IN-C16

[1]

Abstract & Scope

This Application Note provides a rigorous, field-validated protocol for treating SH-SY5Y human neuroblastoma cells with Pkr-IN-C16 (C16), a specific imidazolo-oxindole inhibitor of double-stranded RNA-dependent protein kinase (PKR).

In neurodegenerative research, PKR is a critical node integrating cellular stress signals (viral infection, ER stress, amyloid-beta toxicity) into metabolic downstream effects, primarily through the phosphorylation of eIF2

Primary Applications:

Mechanism of Action